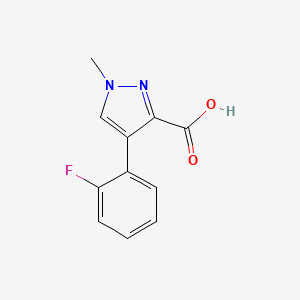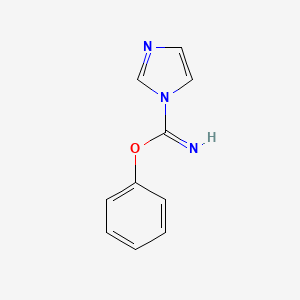
5'-Bromo-6-methoxy-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Bromo-6-methoxy-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C11H9BrN2O . This compound is characterized by the presence of a bromine atom at the 5’ position and a methoxy group at the 6 position on the bipyridine structure . Bipyridine derivatives are known for their coordination properties and are widely used in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-6-methoxy-2,3’-bipyridine typically involves the bromination of 6-methoxy-2,3’-bipyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5’-Bromo-6-methoxy-2,3’-bipyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions: 5’-Bromo-6-methoxy-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Produced via coupling reactions.
科学的研究の応用
Chemistry: 5’-Bromo-6-methoxy-2,3’-bipyridine is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: In biological research, bipyridine derivatives are explored for their ability to interact with DNA and proteins. They are investigated for their potential as therapeutic agents and molecular probes .
Medicine: The compound’s coordination properties make it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are studied for their anticancer and antimicrobial activities .
Industry: In the industrial sector, 5’-Bromo-6-methoxy-2,3’-bipyridine is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用機序
The mechanism of action of 5’-Bromo-6-methoxy-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or therapeutic agent . The compound can also interact with biological macromolecules, affecting their structure and function .
Molecular Targets and Pathways:
Metal Ions: Coordination with transition metals like palladium, platinum, and copper.
Biological Macromolecules: Interaction with DNA and proteins, potentially leading to changes in their activity.
類似化合物との比較
6-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with similar coordination properties.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar applications.
Uniqueness: 5’-Bromo-6-methoxy-2,3’-bipyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and coordination properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
特性
CAS番号 |
383426-20-8 |
|---|---|
分子式 |
C11H9BrN2O |
分子量 |
265.11 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |
InChIキー |
XTSWKEBFDMQAHW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)





![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)




